molecular formula C9H16ClNO3 B2530704 2-Methoxy-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylic acid;hydrochloride CAS No. 2230803-65-1

2-Methoxy-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylic acid;hydrochloride

Cat. No. B2530704
CAS RN: 2230803-65-1
M. Wt: 221.68
InChI Key: PUCXFGZBEJXSST-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolizine derivatives is a multi-step process involving key reactions such as aldol reactions, hydroxyl introductions, and reductive intramolecular ring-closure reactions. For instance, the synthesis of a hexahydropyrrolo[2,3-b]indole derivative was achieved through these steps, starting from readily available chemical substrates and inexpensive reagents . Similarly, a multistep synthesis was used to prepare a dihydro-1H-pyrrolizine derivative with antineoplastic activities . These methods could potentially be adapted for the synthesis of "2-Methoxy-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylic acid;hydrochloride".

Molecular Structure Analysis

The molecular structure of pyrrolizine derivatives is characterized by the presence of a pyrrolizine ring, which is a seven-membered heterocyclic compound containing nitrogen. The derivatives often contain various functional groups that can influence their chemical reactivity and biological activity. For example, the presence of hydroxymethyl groups and ester prodrugs in the structure can affect the compound's solubility and reactivity .

Chemical Reactions Analysis

Pyrrolizine derivatives undergo various chemical reactions, including esterification, hydrolysis, and nucleophilic substitution. The reactivity of different functional groups within the pyrrolizine structure can vary, as seen in the study where carbamate moieties were found to be more susceptible to hydrolysis than C-2 esters . The regioselectivity of reactions is also an important factor, as demonstrated in the synthesis of pyridine derivatives where specific conditions led to highly regioselective outcomes .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolizine derivatives, such as water solubility, are influenced by their molecular structure. For instance, the salts of certain pyrrolizine derivatives exhibited good water solubility, which is a desirable property for potential pharmaceutical applications . The introduction of methoxy groups and other substituents can also affect the overall properties of the compound, including its reactivity and potential as a prodrug .

Scientific Research Applications

Ion Transport and Membrane Studies

Research into synthetic ionophores, such as polyether carboxylic acids, highlights their application in facilitating the transport of alkali metal ions across liquid membranes. These studies are crucial for understanding membrane permeability and developing technologies for ion-selective transport, which could be applied in fields like waste treatment, energy storage, and biochemistry (Yamaguchi et al., 1988).

Antimicrobial Activity

The synthesis of new pyridine derivatives and their evaluation for antimicrobial properties indicate the potential use of complex organic molecules, including carboxylic acid derivatives, in developing new antimicrobial agents. Such research is fundamental for pharmaceutical development, especially in the fight against antibiotic-resistant bacteria (Patel, Agravat, & Shaikh, 2011).

Chemical Synthesis and Structural Analysis

Studies on the synthesis and structural analysis of compounds like 1-hydroxyindole-2-carboxylic acid derivatives shed light on the methodologies for creating and analyzing complex organic molecules. These insights are critical for the pharmaceutical industry, material science, and the development of organic chemistry methodologies (Acheson et al., 1968).

Lead(II) Extraction

Research into acyclic polyether dicarboxylic acids possessing pseudo-18-crown-6 frameworks for selective lead(II) extraction highlights the application of such compounds in environmental remediation. This work contributes to the development of more efficient methods for removing toxic metals from the environment (Hayashita et al., 1999).

properties

IUPAC Name

2-methoxy-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3.ClH/c1-13-7-5-9(8(11)12)3-2-4-10(9)6-7;/h7H,2-6H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUCXFGZBEJXSST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2(CCCN2C1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-hexahydro-1H-pyrrolizine-7a-carboxylic acid hydrochloride

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